molecular formula C9H8N2O B6284566 4-(furan-3-yl)pyridin-3-amine CAS No. 1095911-44-6

4-(furan-3-yl)pyridin-3-amine

Cat. No.: B6284566
CAS No.: 1095911-44-6
M. Wt: 160.2
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Description

4-(Furan-3-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a furan-3-yl group and an amine group at the 3-position. This structure combines aromatic electron-rich (furan) and electron-deficient (pyridine) systems, making it a versatile scaffold for pharmaceutical and materials science research.

Properties

CAS No.

1095911-44-6

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(furan-3-yl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

4-(furan-3-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Applications Reference
This compound Pyridine C4: Furan-3-yl; C3: -NH₂ C₉H₈N₂O π-π interactions, discontinued
3-Amino-4-(trifluoromethyl)pyridine Pyridine C4: -CF₃; C3: -NH₂ C₆H₅F₃N₂ High metabolic stability, agrochemicals
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine Pyridine C4: -O-THF; C3: -NH₂ C₉H₁₂N₂O₂ Kinase inhibition, rigid conformation
ChemDiv C239-0022 Imidazo[1,2-a]pyridine C2: 5-methylfuran-2-yl; C3: bulky aryl C₂₂H₂₂N₄O Anticancer screening
4-Phenyl-3,6-dihydropyridin-1(2H)-amine Dihydropyridine C4: -Ph; C1: -NH₂ C₁₁H₁₄N₂ Redox-active, cardiovascular drugs

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